Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Overview
Description
“Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-” is a chemical compound with the molecular formula C11H22N2O2Si2 and a molecular weight of 270.4756 . It is also known by other names such as Bis(O-trimethylsilyl)thymine and 2,4-Bis(trimethylsilyl)thymine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3 . This structure can be viewed using specific software that can interpret this InChI string .Scientific Research Applications
Synthesis and Antitumor Activity
A significant application of this compound is in the synthesis of acyclonucleoside derivatives of 5-fluorouracil, aimed at developing new derivatives with reduced side effects and improved safety margins. For example, the condensation of 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine with specific ethers resulted in compounds with demonstrated antitumor activity, notably against L1210 mouse leukemia cells, with considerable increases in survival rates in leukemic mice without host toxicity (Rosowsky, Kim, & Wick, 1981).
One-Pot Synthesis Techniques
The compound also plays a crucial role in facilitating one-pot synthesis techniques, enabling the efficient creation of acyclonucleosides. This methodology leverages bis(trimethylsilyl)pyrimidine bases treated with specific reagents to yield acylopyrimidine derivatives, including 2-thiopyrimidine derivatives, demonstrating the versatility of this compound in synthesizing various nucleoside analogues (Ubasawa, Takashima, & Sekiya, 1995).
Analytical and Chromatographic Applications
Furthermore, its use extends to analytical chemistry, where it aids in the gas-liquid chromatographic analysis of purine and pyrimidine bases, offering a quantitative method for analyzing these nucleic acid components at various concentration levels. This highlights the compound's utility in facilitating the analysis and characterization of nucleic acids (Gehrke & Lakings, 1971).
Stereoselective Synthesis
Its application in stereoselective synthesis processes is another critical area. The compound enables the selective formation of anomers of 5-substituted 2'-deoxyuridines, showcasing its importance in the precise synthesis of nucleoside analogues with specific stereochemical configurations, vital for pharmaceutical applications (Aoyama, 1987).
Inhibitors for Enzymatic Activities
Additionally, derivatives synthesized using this compound have been explored as inhibitors of various enzymatic activities, like dihydrouracil dehydrogenase and uridine phosphorylase. This research underscores the potential of these derivatives in medicinal chemistry, particularly in designing novel therapeutic agents (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .
Properties
IUPAC Name |
trimethyl-(5-methyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNUNECHVNIYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064615 | |
Record name | Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7288-28-0 | |
Record name | 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7288-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-methyl-2,4-bis((trimethylsilyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007288280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(O-trimethylsilyl)thymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W28V4H6YE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- in the synthesis of 6′-deoxy-6′-fluoro nucleoside analogs?
A1: Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- acts as a nucleobase source in the synthesis of the target nucleoside analogs []. The trimethylsilyl protecting groups enhance the reactivity of the thymine base towards glycosylation reactions. In the paper, it reacts with 2,3,4-Tri-O-acetyl-6-O-tosyl-D-glucopyranosyl bromide and 6-deoxy-6-fluoro-1,2,3,4-tetra-O-acetyl-D-galactopyranose to introduce the modified sugar moieties. Subsequent deprotection steps then yield the desired 6′-deoxy-6′-fluoro nucleoside analogs.
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